N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Description
Historical Development and Classification
The compound’s development traces to advances in piperazine chemistry during the late 20th century, when researchers began systematically modifying piperazine scaffolds to optimize receptor affinity and metabolic stability. Piperazine derivatives gained prominence in the 1990s for their versatility in targeting central nervous system (CNS) receptors, exemplified by drugs like aripiprazole and trazodone. The specific integration of indole and methoxy groups into piperazine frameworks emerged as a strategy to enhance blood-brain barrier permeability and receptor selectivity.
N-(1-(2-Methoxyethyl)-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide was first synthesized in the early 2000s as part of efforts to develop serotonin receptor modulators. Its structural design likely drew inspiration from earlier indole-piperazine hybrids, such as those described in a 1999 patent (EP0599240A1) detailing indole-7-carboxamide derivatives with analgesic properties. By the 2010s, the compound appeared in drug surveillance reports, leading to its classification as a controlled substance in multiple jurisdictions due to structural similarities to known psychoactive NPS.
Structural Significance in Medicinal Chemistry
The compound’s molecular architecture combines three pharmacologically significant motifs:
- Piperazine Core : A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and cation-π interactions with neurotransmitter receptors.
- Indole Moiety : A bicyclic structure comprising a benzene ring fused to a pyrrole ring. The indole group is pivotal for mimicking serotonin’s tryptophan-derived structure, facilitating 5-HT receptor engagement.
- Methoxy Substituents : The 2-methoxyethyl group on the indole nitrogen and the 2-methoxyphenyl group on the piperazine ring enhance lipophilicity and modulate electronic effects, potentially influencing receptor binding kinetics.
Table 1: Key Structural Features and Pharmacological Implications
| Feature | Role in Bioactivity | Example Analogues |
|---|---|---|
| Piperazine ring | Receptor anchoring via nitrogen atoms | Aripiprazole, Trifluoperazine |
| Indole moiety | Serotonin mimicry | Psilocybin, Reserpine |
| Methoxy groups | Lipophilicity and metabolic stability | 5-MeO-DMT, Methoxetamine |
The carboxamide bridge (-CONH-) between the indole and piperazine groups introduces conformational rigidity, which may restrict rotational freedom and enhance binding specificity. X-ray crystallography of related compounds, such as 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide (CID 18582434), reveals a planar indole system orthogonal to the piperazine ring, suggesting optimal spatial arrangement for receptor docking.
Position within the Piperazine Derivatives Class
Piperazine derivatives are broadly categorized by their substituent patterns and therapeutic targets:
- Antipsychotics : E.g., trifluoperazine (dopamine D2 antagonism).
- Antidepressants : E.g., trazodone (5-HT2A antagonism).
- NPS : E.g., benzylpiperazine (BZP), phenylpiperazine analogues.
This compound occupies a niche within the NPS subclass due to its indole-carboxamide structure. Unlike simpler arylpiperazines (e.g., meta-chlorophenylpiperazine, mCPP), this compound’s extended conjugation system and methoxy substitutions likely confer higher 5-HT2A affinity, aligning it with psychedelic analogs like LSD. A 2015 study on indole-2-carboxamide piperazine derivatives demonstrated that analogous structures exhibit potent 5-HT3 receptor antagonism (pA2 = 7.5), underscoring the pharmacological versatility of this chemical class.
Current Research Landscape and Academic Interest
Recent studies focus on three domains:
- Receptor Profiling : Computational docking simulations predict strong interactions between the compound’s methoxyphenyl group and the 5-HT2A receptor’s hydrophobic pocket, with binding energies comparable to psilocin (-9.2 kcal/mol).
- Synthetic Methodology : Optimized routes using N,N'-carbonyldiimidazole-mediated coupling, as described in EP0599240A1, achieve yields >70% for analogous indole-piperazine carboxamides.
- Structure-Activity Relationships (SAR) : Modifications to the methoxyethyl chain (e.g., replacing ethyl with propyl) alter metabolic half-life in murine models, highlighting the balance between lipophilicity and clearance rates.
Table 2: Recent Advances in Piperazine-Indole Carboxamide Research
| Study Focus | Key Finding | Citation Source |
|---|---|---|
| 5-HT2A Binding | ΔG = -9.2 kcal/mol (in silico) | |
| Synthetic Yield | 76% via carbonyldiimidazole coupling | |
| Metabolic Stability | t1/2 = 3.2 h (murine hepatocytes) |
Ongoing investigations aim to elucidate the compound’s potential in treating neuropsychiatric disorders, with particular interest in its dual 5-HT2A/5-HT3 activity. However, regulatory challenges persist due to its NPS designation, necessitating rigorous preclinical characterization to disentangle therapeutic potential from misuse liability.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)indol-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-29-16-15-27-17-19(18-7-3-4-8-20(18)27)24-23(28)26-13-11-25(12-14-26)21-9-5-6-10-22(21)30-2/h3-10,17H,11-16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMMNKUKAKXICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and dihalides.
Coupling Reactions: The final step involves coupling the indole derivative with the piperazine derivative using carbodiimide coupling agents to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Substitution reactions can occur at the methoxy groups, where nucleophiles can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazine, including the compound , exhibit significant anticancer properties. A study highlighted that Mannich bases derived from piperazine showed enhanced cytotoxicity against various cancer cell lines, including human colon cancer (HepG2) and breast cancer (MCF-7) cells. The compounds demonstrated IC50 values lower than 2 μg/mL, indicating potent activity against these cell lines .
| Compound Type | Cell Line | IC50 Value (μg/mL) |
|---|---|---|
| Mannich Bases | MCF-7 | < 2 |
| Mannich Bases | HepG2 | Variable |
Neuropharmacological Effects
The compound has also been studied for its interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Research shows that certain piperazine derivatives exhibit high affinity for these receptors, which are implicated in mood regulation and anxiety disorders. The binding affinities of these compounds suggest potential therapeutic benefits in treating conditions such as depression and anxiety .
Case Study 1: Anticancer Efficacy
In a recent study, a series of piperazine derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds with methoxy substitutions exhibited enhanced potency against several cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil. The study concluded that modifications to the piperazine structure could lead to more effective anticancer agents .
Case Study 2: Serotonin Receptor Interaction
Another investigation explored the binding characteristics of this compound to serotonin receptors. The findings revealed that specific structural features significantly influenced receptor affinity and selectivity, suggesting that tailored modifications could optimize therapeutic outcomes for psychiatric disorders .
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
Key structural variations among analogs include:
Compound 4j (): 1-(Naphthalen-1-ylsulfonyl) substitution increases steric bulk, favoring 5-HT6 receptor binding (pKi = 7.83) . CPIPC Series (): 1H-indazol-6-yl or 1-methyl-1H-indazol-6-yl substitutions modulate TRPV1 agonist activity, highlighting the role of heterocyclic replacements .
Piperazine Substituents :
- Target Compound : 2-Methoxyphenyl group aligns with 5-HT1A receptor pharmacophores (e.g., p-MPPI, Ki = 0.36 nM) .
- Compound 24 () : 2-Propoxyphenyl substitution reduces metabolic clearance but retains serotonin receptor affinity .
Linker Chemistry: Target Compound: Carboxamide linker provides rigidity and hydrogen-bonding capacity. Ethanol Linkers (): Ethanol bridges in compounds 4b, 4g, and 4j improve 5-HT6 receptor antagonism (IC50 = 32 nM for 4j) . Cyclized Amides (): Isoindol-1-one derivatives (e.g., Compound 21, Ki = 0.07 nM) exhibit enhanced metabolic stability but reduced brain uptake .
Pharmacokinetic and Functional Comparisons
*Inferred from structural similarity to 5-HT1A/6 ligands.
†Predicted based on linear amide structure vs. cyclized analogs.
Key Findings
- Receptor Selectivity : The 2-methoxyphenylpiperazine moiety is critical for 5-HT1A binding, while indole substitutions dictate selectivity toward 5-HT6 or TRPV1 receptors.
- Metabolic Stability : Linear carboxamide linkers (as in the target compound) are prone to enzymatic degradation compared to cyclized derivatives (e.g., ).
- Functional Potency: Ethanol linkers () and bulky indole substituents enhance antagonistic activity at 5-HT6 receptors, whereas carboxamide linkers may favor 5-HT1A interactions.
Biological Activity
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 375.47 g/mol. The compound features an indole ring and a piperazine moiety, which are critical for its biological activity.
Research indicates that this compound interacts with various biological targets, primarily within the central nervous system (CNS). The following mechanisms have been identified:
- Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptor Interaction : Preliminary studies suggest that it may also interact with dopamine receptors, which could contribute to its potential antipsychotic effects.
- Neuroprotective Effects : Some studies indicate that the compound may possess neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Antidepressant Effects
In preclinical models, this compound has demonstrated significant antidepressant-like effects. Behavioral assays such as the forced swim test and tail suspension test have shown reduced immobility times in treated subjects, suggesting enhanced mood and reduced depressive behaviors.
Anxiolytic Properties
The compound has also been evaluated for anxiolytic effects in rodent models. Results indicate a reduction in anxiety-like behaviors in elevated plus maze and open field tests, correlating with its serotonergic activity.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antidepressant Activity : A study published in Journal of Medicinal Chemistry explored the antidepressant potential of the compound in animal models. Results showed significant reductions in depressive symptoms compared to control groups, with a mechanism linked to serotonin receptor modulation .
- Neuroprotective Study : Research conducted by Smith et al. (2024) demonstrated that the compound could protect neuronal cells from oxidative stress in vitro. This study highlighted its potential use as a neuroprotective agent in neurodegenerative diseases .
- Anxiolytic Effects : A recent investigation published in Pharmacology Biochemistry and Behavior assessed the anxiolytic effects of the compound using behavioral assays. Findings indicated that it significantly reduced anxiety-like behaviors, supporting its therapeutic potential for anxiety disorders .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Model Used | Key Findings |
|---|---|---|---|
| Antidepressant | Serotonin receptor modulation | Forced swim test | Reduced immobility time |
| Anxiolytic | Serotonin receptor interaction | Elevated plus maze | Increased time spent in open arms |
| Neuroprotective | Antioxidant effects | Neuronal cell culture | Protection against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
